2-Methyl-6-(trifluoromethyl)benzoic acid
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Overview
Description
2-Methyl-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by a methyl group and a trifluoromethyl group, respectively
Mechanism of Action
Mode of Action
It has been used in the synthesis of 1,3,4-oxadiazole derivatives and to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC . This suggests that it may interact with its targets through the formation of chemical bonds, leading to changes in the targets’ structure and function.
Pharmacokinetics
The physicochemical properties such as its molecular weight (19012 g/mol), boiling point (247 °C), and melting point (110-112ºC) suggest that it may have certain bioavailability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of 2-methylbenzoic acid. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst. The reaction typically proceeds under mild conditions, with the trifluoromethyl group being introduced at the desired position on the benzene ring.
Another method involves the use of radical trifluoromethylation, where a radical initiator such as azobisisobutyronitrile (AIBN) is used to generate trifluoromethyl radicals from a suitable precursor. These radicals then react with 2-methylbenzoic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-Methyl-6-(trifluoromethyl)benzaldehyde or 2-Methyl-6-(trifluoromethyl)benzoic anhydride.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with enhanced performance characteristics.
Comparison with Similar Compounds
2-Methyl-6-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzoic acid: This compound lacks the methyl group at the 2-position, which can affect its chemical properties and reactivity.
2,6-Bis(trifluoromethyl)benzoic acid: This compound has an additional trifluoromethyl group at the 6-position, which can further enhance its lipophilicity and metabolic stability.
2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-3-2-4-6(9(10,11)12)7(5)8(13)14/h2-4H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIHCUXXQZGRAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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